molecular formula C20H22F2N4O3S B7467972 1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

Numéro de catalogue B7467972
Poids moléculaire: 436.5 g/mol
Clé InChI: ZKZNUODXYDHXMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole, commonly known as EDP-239, is a small molecule drug that has been recently developed for the treatment of various neurological disorders. It belongs to the class of benzimidazole derivatives and acts as a potent and selective antagonist of the 5-HT6 receptor.

Mécanisme D'action

EDP-239 acts as a selective antagonist of the 5-HT6 receptor, which is a subtype of serotonin receptor found in the central nervous system. The 5-HT6 receptor is involved in the regulation of cognitive function, memory, and learning. By blocking the activity of this receptor, EDP-239 enhances the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
EDP-239 has been shown to improve cognitive function and memory in preclinical studies. It also exhibits anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. EDP-239 has been found to have a good safety profile and does not exhibit any significant toxicity or adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of EDP-239 is its high selectivity and potency for the 5-HT6 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its high selectivity may also limit its usefulness in studying the effects of other serotonin receptors. Additionally, the synthesis of EDP-239 is a multistep process, which may limit its availability for research purposes.

Orientations Futures

There are several potential future directions for the research and development of EDP-239. One direction is to further investigate its therapeutic potential in Alzheimer's disease and other neurological disorders. Another direction is to explore its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to fully understand the mechanism of action of EDP-239 and its effects on other serotonin receptors.

Méthodes De Synthèse

The synthesis of EDP-239 involves a multistep process that starts with the reaction of 4-(4-ethoxyphenyl)sulfonyl piperazine with 2,3-difluoroaniline in the presence of a base to form the intermediate compound. This compound is then reacted with formaldehyde and a reducing agent to produce the final product, EDP-239.

Applications De Recherche Scientifique

EDP-239 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of Alzheimer's disease.

Propriétés

IUPAC Name

1-[[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O3S/c1-2-29-15-3-5-16(6-4-15)30(27,28)26-9-7-24(8-10-26)14-25-13-23-19-11-17(21)18(22)12-20(19)25/h3-6,11-13H,2,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNUODXYDHXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC(=C(C=C43)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.